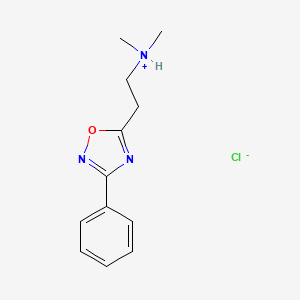

5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride

Description

5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a dimethylaminoethyl moiety at position 5, forming a hydrochloride salt. This compound is synthesized via nucleophilic substitution or cyclization reactions, followed by salt formation using hydrochloric acid, as seen in analogous procedures for related oxadiazoles . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. The dimethylaminoethyl group contributes to basicity, influencing interactions with biological targets such as enzymes or receptors.

Properties

CAS No. |

58598-98-4 |

|---|---|

Molecular Formula |

C12H16ClN3O |

Molecular Weight |

253.73 g/mol |

IUPAC Name |

dimethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C12H15N3O.ClH/c1-15(2)9-8-11-13-12(14-16-11)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H |

InChI Key |

FAXULPKCZXJSBT-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCC1=NC(=NO1)C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy for 3,5-Disubstituted 1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the formation of the oxadiazole ring via cyclodehydration of amidoximes with carboxylic acid derivatives or their equivalents. Two main approaches are commonly employed:

- Method A: Cyclodehydration of preformed amidoximes with carboxylic acids or activated derivatives using coupling agents.

- Method B: One-pot synthesis from nitriles and carboxylic acids via in situ amidoxime formation followed by cyclodehydration.

Both methods can be adapted to introduce various substituents at the 3- and 5-positions of the oxadiazole ring, including phenyl and aminoalkyl groups.

Specific Preparation of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole Hydrochloride

Key Intermediates and Precursors

- The 3-phenyl substituent is introduced via phenyl-containing nitriles or carboxylic acid derivatives.

- The 5-position substituent, 2-(dimethylamino)ethyl, is typically installed through nucleophilic substitution or coupling reactions involving ethylenediamine derivatives or their dimethylamino-substituted analogs.

- The hydrochloride salt is formed by treatment with hydrochloric acid, often 37% aqueous HCl, to isolate the final compound as a stable salt.

Stepwise Synthetic Route (Based on Patent and Literature Data)

Alternative One-Pot Synthesis Approach

A one-pot synthesis strategy has been reported for 3,5-disubstituted 1,2,4-oxadiazoles, which can be adapted for the target compound:

- Amidoxime formation: Reaction of hydroxylamine hydrochloride with the appropriate nitrile (e.g., benzonitrile for the phenyl group) in ethanol with triethylamine as base at room temperature.

- Cyclodehydration: Subsequent reaction with a carboxylic acid derivative containing the 2-(dimethylamino)ethyl moiety or its precursor, using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives like HOAt in dimethylformamide (DMF), followed by heating at 100 °C for several hours.

- Workup: Extraction with chloroform, washing, and evaporation to isolate the oxadiazole product.

This method avoids isolation of intermediates and can be scaled for parallel synthesis.

Reaction Conditions and Optimization

Representative Yields and Characterization Data

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise synthesis via chloromethyl intermediate | Phenyl-substituted precursors, 2-(dimethylamino)ethylamine | POCl3, triethylamine, HCl | Reflux in acetonitrile, low-temp substitution, acid salt formation | High selectivity, well-established | Multi-step, requires intermediate isolation |

| One-pot synthesis from nitriles and carboxylic acids | Benzonitrile, carboxylic acid derivative with aminoethyl group | Hydroxylamine hydrochloride, triethylamine, EDC, HOAt | Room temp amidoxime formation, heating for cyclodehydration | Efficient, scalable, avoids isolation | Requires optimization for specific substituents |

Chemical Reactions Analysis

Ring-Opening Reactions

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Protonation of the oxadiazole ring facilitates nucleophilic attack by water, leading to ring cleavage. This typically yields a diamide intermediate, which can further decompose into carboxylic acid derivatives .

-

Basic Hydrolysis : In alkaline media, the ring may open to form a nitrile and an amide .

Conditions and Outcomes

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic | HCl (conc.), reflux, 6–8 hrs | N-Acetylphenylglycine derivatives | |

| Basic | NaOH (aq.), 80°C, 4 hrs | Benzamide + nitrile byproducts |

Nucleophilic Substitution

The electron-deficient oxadiazole ring undergoes nucleophilic substitution at the C-5 position. The dimethylaminoethyl group at C-5 enhances electron density, modulating reactivity:

-

Reaction with Grignard reagents or organolithium compounds replaces the oxadiazole oxygen with alkyl/aryl groups .

-

Halogenation : Chlorination or bromination at C-5 has been reported for analogous 1,2,4-oxadiazoles under mild conditions .

Example Reaction

Note: Specific yields for this compound are unreported but inferred from related studies .

Functionalization of the Dimethylaminoethyl Side Chain

The tertiary amine in the dimethylaminoethyl group participates in characteristic reactions:

-

Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts .

-

Protonation/Deprotonation : The hydrochloride salt dissociates in aqueous media, enabling pH-dependent solubility .

Key Reaction

Redox Reactions

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the oxadiazole ring to a 1,2,4-triazoline intermediate, which can further decompose .

-

Oxidation : The dimethylamino group oxidizes to a nitroso or nitro derivative under strong oxidizing agents (e.g., KMnO) .

Reported Conditions

| Process | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Reduction | H (1 atm), Pd/C, ethanol | Partially saturated heterocycle | |

| Oxidation | KMnO, HSO, Δ | N-Oxide formation |

Coordination Chemistry

The dimethylamino group acts as a ligand for metal ions, forming complexes with transition metals like Cu(II) and Fe(III). These complexes have been explored for catalytic and antimicrobial applications .

Example Complexation

Stability: Enhanced in polar aprotic solvents (e.g., DMSO) .

Microwave-Assisted Modifications

Microwave irradiation accelerates reactions involving this compound, such as:

-

Cycloadditions : [3+2] cycloaddition with nitrile oxides to form fused heterocycles .

-

Cross-Coupling : Suzuki-Miyaura coupling facilitated by microwave heating, introducing aryl groups at C-3 .

Optimized Parameters

| Reaction | Time | Yield | Catalyst |

|---|---|---|---|

| Cycloaddition | 8 min | 80% | KCO |

| Suzuki Coupling | 15 min | 75% | Pd(PPh) |

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound interacts with biological targets via:

-

Hydrogen Bonding : The oxadiazole oxygen and nitrogen atoms bind to enzyme active sites (e.g., HDACs) .

-

Electrostatic Interactions : The protonated dimethylamino group engages with anionic residues in proteins.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing HCl and forming a stable carbonized residue .

Scientific Research Applications

Monoamine Oxidase Inhibition

One of the primary applications of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is its role as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating neurological disorders, particularly Parkinson's disease. The compound has shown promising results in enhancing dopamine levels by inhibiting MAO-B, thus reducing oxidative stress associated with neurodegenerative diseases .

Case Study:

In a study focused on the synthesis and biological evaluation of various 1,2,4-oxadiazin derivatives, the compound exhibited significant inhibition against MAO-B with an IC50 value of 0.900 µM. This suggests that with appropriate structural modifications, derivatives of this compound could serve as effective lead compounds for developing antiparkinsonian drugs .

Induction of Apoptosis

5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride has also been identified as an apoptosis inducer. Research has indicated that compounds within the oxadiazole family can activate caspases, which are essential in the apoptotic process. This property makes them valuable in cancer therapy where uncontrolled cell growth is a concern .

Case Study:

A patent describes the synthesis of various 3,5-disubstituted oxadiazoles that act as activators of caspases and inducers of apoptosis. These compounds are proposed for use in treating conditions characterized by abnormal cell proliferation, including certain types of cancer .

Synthesis and Structural Insights

The synthesis of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves the reaction of amidoximes with suitable reagents under controlled conditions to yield high structural diversity. The methodology allows for modifications that can enhance biological activity or selectivity towards specific targets.

Table 1: Synthesis Conditions for Oxadiazole Derivatives

| Reagent | Reaction Medium | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime + Dimethyl Maleate | DMSO | Moderate to Good | Conditions optimized for yield |

| Amidoxime + Ethyl Halides | DMSO | Variable | Influenced by substituents on phenyl ring |

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity and safety profile is crucial for further development. Preliminary studies indicate that derivatives similar to 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride exhibit manageable toxicity levels; however, comprehensive toxicological assessments are necessary before clinical applications can be pursued.

Mechanism of Action

The mechanism of action of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

- 5-[(4-Methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole Derivatives: The methoxyphenoxy group introduces electron-donating effects, which may alter binding affinity in enzyme inhibition compared to the unsubstituted phenyl group in the target compound .

Alkylamine Modifications

- [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride: Lacking the dimethylamino group, this compound has reduced basicity, which may affect protonation states and receptor interactions under physiological conditions .

- 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine Dihydrochloride: The dimethylaminomethyl group (vs.

Pharmacological and Physicochemical Properties

Key Observations:

- Solubility : Hydrochloride salts generally improve solubility, but bulky substituents (e.g., benzylpiperidine in 6a) counteract this effect .

Biological Activity

5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.

Structural Characteristics

The oxadiazole ring system is known for its bioisosteric properties and ability to interact with various biological targets. The specific structure of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride contributes to its unique biological profile.

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation:

- Target Enzymes : Thymidylate synthase, histone deacetylases (HDAC), and topoisomerases.

- Case Study : A study demonstrated that certain oxadiazole derivatives showed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil .

| Compound | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride | MDA-MB-231 | 0.126 | |

| 3,5-Diarylsubstituted oxadiazoles | Various cancer lines | ~92.4 |

Antimicrobial Activity

Oxadiazole derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi:

- Mechanism : The interaction with microbial cell membranes and inhibition of essential metabolic pathways.

- Findings : Some derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles is another area of interest. Compounds within this class have been reported to reduce inflammation markers in vitro and in vivo:

- Experimental Evidence : Studies using rat paw edema models have shown that certain oxadiazole derivatives can significantly decrease inflammation .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, oxadiazoles demonstrate a range of other biological activities:

- Anticonvulsant : Some derivatives have shown promise in reducing seizure activity in animal models.

- Analgesic : Pain relief properties were noted in various studies comparing them to standard analgesics .

Structure-Activity Relationship (SAR)

Understanding the SAR of 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride is crucial for optimizing its biological activity. Modifications on the phenyl ring or the dimethylamino group can significantly alter potency and selectivity against specific targets.

Q & A

Q. What are the optimal synthetic routes for 5-(2-(Dimethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursor amidoximes with acyl chlorides or aldehydes under reflux conditions. For optimization, employ factorial design (e.g., varying solvent polarity, temperature, and stoichiometry) to identify critical parameters affecting yield and purity. Statistical methods like response surface modeling (RSM) reduce experimental iterations . Reflux in ethanol with glacial acetic acid (as a catalyst) is a common approach for analogous oxadiazole syntheses . Post-synthesis, purification via column chromatography or recrystallization (using dichloromethane or ethanol) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., dimethylaminoethyl and phenyl groups) and FT-IR to confirm oxadiazole ring formation (C=N and N-O stretches). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment, HPLC with a C18 column and UV detection (λ = 254 nm) is ideal. X-ray crystallography (if crystalline) resolves stereoelectronic properties and validates hydrogen bonding patterns in the hydrochloride salt .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for storage and experimental use?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. For hydrolytic stability, incubate the compound in buffers (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC. Store lyophilized samples at –20°C in desiccated, amber vials to minimize photodegradation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity, given the pharmacological relevance of oxadiazoles?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC/MBC assays against Gram-positive/negative strains). For CNS-targeted studies (due to the dimethylaminoethyl group), employ receptor-binding assays (e.g., serotonin or dopamine receptors). Cytotoxicity can be assessed via MTT assays on HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and transition states for synthesizing this compound, reducing trial-and-error experimentation?

- Methodological Answer : Use quantum chemical calculations (DFT, MP2) to model cyclization energetics and identify rate-limiting steps. Software like Gaussian or ORCA simulates transition states and intermediates. Pair this with machine learning (e.g., ICReDD’s reaction path search algorithms) to prioritize viable synthetic routes . Validate predictions with kinetic studies (e.g., monitoring by in-situ FT-IR) .

Q. What strategies resolve contradictions in reported biological activity data, such as conflicting IC50 values across studies?

- Methodological Answer : Apply meta-analysis to compare assay conditions (e.g., cell line variability, incubation time). Use standardized protocols (e.g., OECD guidelines) for replication. If discrepancies persist, conduct structure-activity relationship (SAR) studies to isolate substituent effects. Statistical tools like ANOVA or principal component analysis (PCA) identify confounding variables .

Q. How does the hydrochloride salt form influence solubility, bioavailability, and crystal packing compared to the free base?

- Methodological Answer : Perform comparative solubility studies in polar/nonpolar solvents (e.g., logP determination). Analyze crystal structures (via X-ray diffraction) to assess counterion interactions and lattice energy. Pharmacokinetic profiling (e.g., Caco-2 permeability assays) quantifies bioavailability differences .

Q. What mechanistic insights explain the compound’s potential neuropharmacological effects, given its structural similarity to known CNS agents?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities for neurotransmitter transporters or receptors. Validate with patch-clamp electrophysiology (for ion channel modulation) or microdialysis (for in vivo neurotransmitter release). Radioligand displacement assays (e.g., [3H]-imipramine for serotonin transporters) provide quantitative affinity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.